Product packaging for Difluoromethylsulfonylbromobenzene(Cat. No.:CAS No. 51679-55-1)

Difluoromethylsulfonylbromobenzene

Cat. No.: B3042144
CAS No.: 51679-55-1
M. Wt: 271.08 g/mol
InChI Key: CSIMAZMMAFSMCU-UHFFFAOYSA-N
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Description

Difluoromethylsulfonylbromobenzene is a specialized chemical reagent designed for use in scientific research and development, particularly in the fields of radiochemistry and medicinal chemistry. While a closely related compound, 1-chloro-4-((difluoromethyl)sulfonyl)benzene, has been identified as a critical precursor for generating the [18F]difluorocarbene species, which is used in the synthesis of Positron Emission Tomography (PET) tracers . The difluoromethyl group is a valuable motif in drug discovery due to its ability to influence the conformation, metabolic stability, and binding affinity of small molecules . It can act as a hydrogen bond donor and is often used as a bioisostere for hydroxyl, thiol, or methyl groups, making it a versatile tool for modulating the physicochemical properties of lead compounds . Researchers can utilize this sulfone-based reagent for direct 18F-difluoromethylation reactions, enabling the incorporation of the [18F]difluoromethyl group into a wide range of molecules, including heteroaromatics and compounds with X-H bonds (e.g., O-H, N-H, S-H), via difluorocarbene insertion or radical pathways . This facilitates the creation of novel radiotracers for imaging and diagnostic applications. The product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2O2S B3042144 Difluoromethylsulfonylbromobenzene CAS No. 51679-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(difluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O2S/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIMAZMMAFSMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Difluoromethylsulfonylbromobenzene

Approaches to the Bromobenzene (B47551) Moiety

The synthesis of the bromobenzene component of the target molecule can be achieved through several well-established chemical pathways. These methods offer different advantages regarding regioselectivity, substrate scope, and reaction conditions.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic substitution (EAS) is a foundational method for the halogenation of benzene (B151609) rings. fiveable.melibretexts.org This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, in this case, a bromine species. makingmolecules.com The process typically requires a bromine source, such as molecular bromine (Br₂), and a Lewis acid catalyst, like iron(III) bromide (FeBr₃), to generate a highly electrophilic bromonium ion (Br⁺). fiveable.melibretexts.org The aromatic ring, acting as a nucleophile, attacks the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org The aromaticity is then restored by the removal of a proton from the intermediate. libretexts.org

The rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the ring. fiveable.me In the context of synthesizing difluoromethylsulfonylbromobenzene, if the difluoromethylsulfonyl group is already present, its strong electron-withdrawing nature would deactivate the ring towards electrophilic attack and direct the incoming bromine atom to the meta position. Alternative brominating agents, such as N-Bromosuccinimide (NBS), can also be used, often in the presence of an acid catalyst, to achieve regioselective bromination of electron-rich or moderately deactivated aromatic compounds. nih.govcambridgescholars.com

Reagent SystemElectrophile SourceCatalyst/ConditionsTypical Application
Br₂ / FeBr₃Molecular BromineLewis Acid (e.g., FeBr₃, AlCl₃)General bromination of aromatic rings. fiveable.me
N-Bromosuccinimide (NBS)N-BromosuccinimideSilica gel, AcetonitrileSelective bromination, particularly for activated rings. nih.gov
HBr / H₂O₂Hydrogen BromideHydrogen Peroxide (oxidant)Oxidative bromination, considered a greener alternative. researchgate.net
KBr / OxonePotassium BromideOxone (oxidant)Efficient and mild bromination of activated aromatic compounds. organic-chemistry.org

Sandmeyer Reaction Pathways and Analogues

The Sandmeyer reaction provides a versatile method for introducing a bromine atom onto an aromatic ring by converting an aryl amine into an aryl halide via a diazonium salt intermediate. wikipedia.orgnih.govmasterorganicchemistry.com This transformation is particularly useful as it allows for substitution patterns that are not easily achievable through direct electrophilic substitution. organic-chemistry.org The process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form an arenediazonium salt. masterorganicchemistry.comyoutube.com

This diazonium salt is then treated with a copper(I) halide, specifically copper(I) bromide (CuBr), to yield the corresponding aryl bromide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which releases nitrogen gas and forms an aryl radical. wikipedia.org This radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst. wikipedia.org

StepReagentsIntermediate/ProductPurpose
1. DiazotizationAr-NH₂ + NaNO₂ / HClAr-N₂⁺Cl⁻ (Arenediazonium chloride)Conversion of amine to diazonium salt. nih.gov
2. SubstitutionAr-N₂⁺Cl⁻ + CuBrAr-Br (Aryl bromide)Replacement of the diazonium group with bromine. wikipedia.orgmasterorganicchemistry.com

Halogen Exchange Methodologies

Halogen exchange reactions offer another route to aryl bromides, where an existing halogen or another functional group on the aromatic ring is replaced with bromine. A prominent example is the lithium-halogen exchange, which is a kinetically controlled process that can rapidly convert aryl iodides or bromides into aryllithium species upon treatment with an organolithium reagent like n-butyllithium, typically at low temperatures. harvard.edu This intermediate can then be reacted with an electrophilic bromine source to install the bromine atom.

Another important methodology is the metal-catalyzed ipso-bromination of arylboronic acids. organic-chemistry.org In this reaction, an arylboronic acid is treated with a bromine source in the presence of a copper catalyst, such as copper(II) bromide, leading to the replacement of the boronic acid group with a bromine atom. organic-chemistry.org Additionally, halogen exchange can be performed on haloaromatic compounds using alkali metal fluorides at high temperatures, though this is more commonly associated with fluorination. google.com More practical methods involve using reagents like isopropylmagnesium chloride for regioselective halogen-metal exchange on dibromo arenes. organic-chemistry.org

Eco-Friendly Synthesis Protocols for Brominated Arenes

In recent years, significant effort has been directed toward developing more environmentally friendly bromination methods that avoid the use of hazardous reagents like elemental bromine. cambridgescholars.com Oxidative bromination is a leading strategy, which utilizes a stable bromide salt, such as potassium bromide (KBr) or ammonium (B1175870) bromide, as the bromine source in combination with an oxidant. researchgate.netorganic-chemistry.org Common oxidants include hydrogen peroxide (H₂O₂) and Oxone, which oxidize the bromide to an electrophilic bromine species in situ. organic-chemistry.orgrsc.org These reactions are often performed under mild conditions in greener solvents like water or methanol. organic-chemistry.org

Another eco-friendly approach involves the in situ generation of hypobromous acid (HOBr) from a water-soluble brominating reagent activated by a mineral acid. google.com This method allows for the substitution reaction to occur at elevated temperatures under atmospheric pressure, providing a safer and more sustainable alternative to traditional protocols. google.com Metal-organic frameworks (MOFs) have also been developed as robust, recyclable catalysts for the oxidative bromination of arenes, further enhancing the environmental credentials of these processes. rsc.org

Installation of the Difluoromethylsulfonyl Group

The introduction of the difluoromethylsulfonyl (SO₂CF₂H) group is a critical step in the synthesis of the target molecule. This is typically accomplished by using specialized reagents that act as precursors to this functional group.

Precursors to Difluoromethylsulfonyl Moieties

The incorporation of the difluoromethylsulfonyl group into organic molecules relies on the availability of specific chemical building blocks. digitellinc.com These precursors are designed to react with a suitable substrate, such as a bromobenzene derivative, to form the desired C-S bond.

Difluoromethanesulfonyl Chloride (DFMSC) , with the chemical formula CHClF₂O₂S, is a key reagent used to introduce the difluoromethylsulfonyl group. nbinno.cominnospk.com It is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. nbinno.com The synthesis of DFMSC can be achieved through the chlorooxidation of difluoromethyl benzyl (B1604629) sulfide (B99878) with chlorine gas in the presence of water and an immiscible organic solvent. quickcompany.in This precursor can then be used in reactions, such as Friedel-Crafts sulfinylation or nucleophilic aromatic substitution, to attach the SO₂CF₂H moiety to an aromatic ring.

Sodium Difluoromethanesulfinate (DFMS-Na) , also known as Baran's reagent, is another crucial precursor with the formula CHF₂NaO₂S. cfplus.czchemscene.com It is widely used for the radical difluoromethylation of organic compounds. researchgate.net This salt serves as a source of the difluoromethyl radical (•CF₂H) or the corresponding anion, which can then be incorporated into various molecules. researchgate.netbiosynth.com Its application is particularly valuable for late-stage functionalization in drug discovery due to the mild reaction conditions often employed. researchgate.net

Precursor CompoundChemical FormulaMolecular WeightPrimary Synthetic Use
Difluoromethanesulfonyl ChlorideCHClF₂O₂S150.53 g/mol Reagent for introducing the -SO₂CF₂H group. innospk.com
Sodium DifluoromethanesulfinateCHF₂NaO₂S138.07 g/mol Source for radical or nucleophilic difluoromethylation. cfplus.czchemscene.com

Radical Difluoromethylation Techniques

Radical-based methods are central to many difluoromethylation strategies. These techniques rely on the generation of the highly reactive difluoromethyl radical (•CF2H), which can then engage with an aryl substrate. nih.govprinceton.edu Several reagents can serve as precursors to this radical.

For instance, difluoromethyl 2-pyridyl sulfone has been employed in nickel-catalyzed cross-electrophile coupling reactions with aryl bromides. nih.govchemrxiv.org Mechanistic studies have confirmed that this process involves the formation of the •CF2H radical rather than a difluorocarbene intermediate. nih.gov Similarly, the simple and commercially available bromodifluoromethane (B75531) can be harnessed as a •CF2H source through a silyl-radical-mediated halogen abstraction pathway. princeton.edu This approach has been successfully integrated into dual nickel/photoredox catalytic systems. princeton.edu The difluoromethyl radical is also a key intermediate in reactions using chlorodifluoromethane (B1668795) (ClCF2H) with nickel catalysts, proceeding through the direct cleavage of the C-Cl bond. d-nb.info

Transition-Metal Catalyzed Difluoromethylation Methods

Transition-metal catalysis provides a powerful and versatile platform for the cross-coupling of aryl bromides with a difluoromethyl source. Catalysts based on copper, nickel, and palladium have been extensively developed for this purpose.

Copper-catalyzed cross-coupling is a widely used method for constructing aryl–fluoroalkyl bonds. nih.gov However, these reactions have traditionally been more effective with aryl iodides than with the more abundant and less expensive aryl bromides. nih.gov This limitation is often due to the slow rate of oxidative addition of the aryl bromide to the Cu(I)–RF intermediate. nih.gov

Recent advancements have shown that the presence of ortho-directing groups (such as pyridine, pyrazole, or oxazoline) on the aryl bromide substrate can dramatically enhance reactivity, enabling efficient copper-mediated difluoromethylation. nih.gov Another strategy involves the generation of aryl radicals via copper catalysis, which can then initiate the cleavage of carbon-halogen bonds, allowing alkyl radicals to enter the copper catalytic cycle and couple with a difluoromethyl zinc reagent. chemrxiv.orgresearchgate.net

Table 2: Overview of Transition-Metal Catalyzed Difluoromethylation of Aryl Bromides

Metal CatalystDifluoromethyl SourceKey Features / ConditionsReference
Copper (Cu)TMSCF2H, (IPr)Cu(CF2H)Effective with directing groups on aryl bromide; can involve radical intermediates. nih.gov
Nickel (Ni)2-PySO2CF2H, ClCF2H, (DMPU)Zn(CF2H)2Cross-electrophile coupling; proceeds at room temperature with zinc reagents; involves •CF2H radical. nih.govchemrxiv.orgdntb.gov.uanih.gov
Palladium (Pd)TMSCF2HUses electron-rich monophosphine ligands (e.g., BrettPhos, PtBu3); compatible with various functional groups. acs.orgacs.org

Nickel catalysis has emerged as a robust method for the difluoromethylation of aryl bromides, often under mild conditions. chemrxiv.orgnih.gov One successful approach is the cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone, a crystalline and sustainably sourced reagent. chemrxiv.orgnih.govacs.org This reaction proceeds in good yields and is applicable to a diverse range of substrates, including precursors to pharmaceuticals. chemrxiv.org

Other nickel-catalyzed systems utilize different difluoromethyl sources. For example, a stable and isolable difluoromethyl zinc reagent, (DMPU)Zn(CF2H)2, can be used in combination with a nickel catalyst to difluoromethylate aryl bromides at room temperature. nih.govsemanticscholar.org Additionally, the inexpensive industrial raw material chlorodifluoromethane (ClCF2H) can be effectively coupled with (hetero)aryl chlorides and bromides using a nickel catalyst, a process that involves a difluoromethyl radical pathway. d-nb.info Mechanistic studies suggest these reactions often begin with the oxidative addition of the aryl halide to a Ni(0) species. dntb.gov.ua

Palladium-catalyzed cross-coupling reactions offer another efficient route to difluoromethylated arenes from aryl bromides. acs.orgacs.org These methods often employ difluoromethyltrimethylsilane (TMSCF2H) as the difluoromethyl source. acs.orgnih.govacs.org The success of these reactions can be highly dependent on the ligand used. For instance, catalyst systems utilizing electron-rich monophosphine ligands such as BrettPhos and P(tBu)3 have proven effective. acs.orgacs.org

These palladium-catalyzed methods are compatible with aryl bromides bearing both electron-donating and electron-withdrawing substituents and can tolerate a variety of functional groups. acs.org The reactions are typically conducted at elevated temperatures (e.g., 100-120 °C) in the presence of a fluoride (B91410) source like cesium fluoride (CsF) to facilitate the transfer of the difluoromethyl group from silicon to palladium. acs.org This approach has also been successfully applied to the difluoromethylation of various heteroaryl halides. nih.gov

Photocatalytic Difluoromethylation Processes

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. rsc.org The introduction of a difluoromethyl (-CF2H) group onto an aromatic ring via photocatalysis is a particularly attractive strategy due to the unique properties this moiety imparts on bioactive molecules. nih.gov The difluoromethyl group can serve as a lipophilic hydrogen bond donor and is a bioisostere for thiol and alcohol groups. princeton.edu

One prominent approach involves the use of a dual nickel/photoredox catalytic system for the difluoromethylation of aryl bromides. princeton.edu In this process, a commercially available source of the difluoromethyl radical, such as bromodifluoromethane, is activated. The catalytic cycle is initiated by the visible-light excitation of an iridium-based photocatalyst. This excited photocatalyst engages in a single-electron transfer (SET) process, leading to the generation of the reactive difluoromethyl radical. Concurrently, a nickel(0) catalyst undergoes oxidative addition into the aryl bromide bond. The resulting nickel(II)-aryl intermediate then traps the difluoromethyl radical to form a nickel(III) complex, which subsequently undergoes reductive elimination to yield the desired difluoromethylated arene and regenerate the nickel(I) species. This species is then reduced by the photocatalyst to complete the catalytic cycle.

This metallaphotoredox platform has demonstrated broad applicability for the difluoromethylation of a diverse array of aryl and heteroaryl bromides, tolerating a wide range of functional groups including esters, ketones, nitriles, and sulfones. princeton.edu

Table 1: Key Features of Photocatalytic Difluoromethylation of Aryl Bromides

FeatureDescription
Catalyst System Dual Nickel/Photoredox (e.g., Ir-based photocatalyst and Ni-based cross-coupling catalyst)
Difluoromethyl Source Bromodifluoromethane (commercially available)
Reaction Conditions Mild, visible light irradiation
Substrate Scope Broad, including a variety of aryl and heteroaryl bromides
Functional Group Tolerance High, tolerates esters, ketones, nitriles, sulfones, etc.

While the direct photocatalytic difluoromethylation of a bromobenzene derivative already bearing a sulfonyl group has not been extensively detailed, the high functional group tolerance of these methods suggests their potential applicability in the synthesis of this compound.

Mechanochemical Approaches to Difluoromethylated Structures

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based synthesis. beilstein-journals.orgnih.gov These reactions are often performed in a ball mill, where the mechanical energy from grinding or milling initiates chemical transformations. beilstein-journals.org This solvent-free approach can lead to shorter reaction times, reduced waste, and sometimes, unique reactivity compared to solution-phase chemistry. beilstein-journals.orgchinesechemsoc.org

The introduction of the difluoromethyl group using mechanochemical methods has been demonstrated in the synthesis of difluoromethyl enol ethers from ketones. beilstein-journals.orgnih.gov This process involves the in situ generation of difluorocarbene from a precursor, which then reacts with the substrate. While this specific reaction is not directly applicable to the synthesis of a sulfone, it highlights the feasibility of using mechanochemistry to generate reactive difluoromethylating agents.

A more relevant example is the mechanochemical difluoromethylation of alcohols, which proceeds at room temperature and is complete within a short timeframe. chinesechemsoc.org This method also relies on the in situ generation of difluorocarbene. The success of this approach with less nucleophilic substrates suggests that the development of a mechanochemical protocol for the difluoromethylation of aromatic sulfonyl compounds could be a viable synthetic route. The key would be the identification of a suitable difluorocarbene precursor and the optimization of the milling conditions to favor the desired reaction pathway.

Table 2: Comparison of Synthetic Approaches

ApproachAdvantagesDisadvantages
Photocatalytic Mild conditions, high functional group tolerance, broad substrate scope.May require specialized photocatalytic equipment.
Mechanochemical Solvent-free, rapid reaction times, environmentally friendly.Substrate scope for this specific transformation may be less developed.
Sequential Functionalization Utilizes well-established reactions, allows for precise control over substituent placement.Can be lengthy, requires careful consideration of directing group effects.
Coupling Reactions Convergent, can be highly efficient for C-S bond formation.Requires the synthesis of two suitably functionalized precursors.

Convergent and Divergent Synthesis Strategies for this compound

The construction of polysubstituted aromatic compounds like this compound can be approached through either convergent or divergent synthetic strategies.

Sequential Functionalization of Aromatic Scaffolds

A divergent approach, involving the sequential functionalization of a simple aromatic starting material such as benzene, is a classical and powerful strategy. libretexts.orgpressbooks.pub The success of this approach hinges on the careful planning of the reaction sequence, taking into account the directing effects of the substituents at each step. libretexts.org

For the synthesis of this compound, several synthetic routes could be envisioned. The order of introduction of the bromo, difluoromethyl, and sulfonyl groups is critical. For instance, one could consider the following sequence:

Bromination of Benzene: An electrophilic aromatic substitution reaction to introduce the bromine atom.

Sulfonylation of Bromobenzene: Introduction of the sulfonyl group. The bromo group is an ortho-, para-director.

Difluoromethylation: Introduction of the difluoromethyl group onto the bromophenyl sulfone intermediate.

Alternatively, the order of these steps could be rearranged. The choice of the optimal sequence would depend on the compatibility of the reaction conditions with the functional groups already present on the aromatic ring and the directing effects that would lead to the desired isomer.

Coupling Reactions for Aromatic C-S Bond Formation

A convergent synthesis strategy offers an alternative and often more efficient route to complex molecules. nih.gov In the context of this compound, a convergent approach would involve the coupling of two pre-functionalized fragments. A key step in such a strategy would be the formation of the aromatic C-S bond.

Transition metal-catalyzed cross-coupling reactions are well-established methods for the formation of C-S bonds to generate aryl sulfones. nih.gov Both palladium- and copper-catalyzed systems have been developed for this purpose.

Palladium-Catalyzed Sulfonylation: Palladium catalysts, often in conjunction with specialized ligands like XantPhos, can effectively couple aryl halides or triflates with a source of sulfur dioxide, such as the bench-stable surrogate DABSO, and an organometallic reagent (e.g., an organolithium or Grignard reagent). nih.gov This three-component coupling allows for the convergent synthesis of a wide range of aryl sulfones.

Copper-Catalyzed Sulfonylation: Copper-catalyzed methods provide a valuable alternative for the synthesis of aryl sulfones. These reactions can couple aryl halides with sulfinate salts. nih.gov Recent advancements have led to the development of catalytic systems that operate under mild, base-free conditions using commercially available reagents. nih.gov

For the synthesis of this compound via a convergent approach, one could envision the coupling of a brominated aryl species with a reagent that provides the difluoromethylsulfonyl moiety. For example, a palladium- or copper-catalyzed cross-coupling of a bromophenylboronic acid or a dibromobenzene with a difluoromethylsulfinate salt could potentially afford the target molecule.

Chemical Reactivity and Transformation Pathways of Difluoromethylsulfonylbromobenzene

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring of difluoromethylsulfonylbromobenzene is a key site for a variety of chemical transformations. Its reactivity is influenced by the strongly electron-withdrawing difluoromethylsulfonyl group, which activates the ring for certain types of reactions while influencing the conditions required for others.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings, typically nucleophilic, can become electrophilic and undergo nucleophilic substitution when strong electron-withdrawing groups are present. wikipedia.orgmasterorganicchemistry.com The difluoromethylsulfonyl group is a potent electron-withdrawing group, which activates the benzene (B151609) ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgmasterorganicchemistry.com

In the context of this compound, the bromine atom can be displaced by various nucleophiles. The reaction proceeds via an addition-elimination mechanism. masterorganicchemistry.comyoutube.comkhanacademy.org The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate. masterorganicchemistry.com The presence of the sulfone group, particularly with its fluorine atoms, enhances the stability of this intermediate by delocalizing the negative charge. Subsequently, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com The rate of these reactions is generally dependent on the attack of the nucleophile, which is the rate-determining step, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.comyoutube.com

Practical applications of this reactivity include the synthesis of various substituted aromatic compounds. For instance, using a hydroxide-assisted thermal decomposition of N,N-dimethylformamide, dimethylamine (B145610) can be generated in situ and used to displace halides on an aromatic ring in good yields. nih.gov This method is tolerant of a range of other functional groups, although it can lead to acyl substitution with esters and acyl chlorides. nih.gov

Formation and Reactivity of Organometallic Derivatives (e.g., Grignard Reagents, Aryllithiums)

Aryl halides are common precursors for the formation of organometallic reagents, which effectively reverses the polarity of the carbon atom attached to the halogen from electrophilic to nucleophilic. utexas.edu

Grignard Reagents: The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent. sigmaaldrich.comlibretexts.org The carbon-magnesium bond in the resulting Grignard reagent (RMgX) is polar covalent, with the carbon being the negative end of the dipole, making it a strong nucleophile and a strong base. utexas.edusigmaaldrich.com The reaction proceeds through a radical mechanism and requires dry conditions to prevent the highly reactive Grignard reagent from being protonated and destroyed by water. utexas.eduyoutube.com

For this compound, the formation of the corresponding Grignard reagent, (difluoromethylsulfonyl)phenylmagnesium bromide, would provide a powerful synthetic intermediate. This reagent could then be used in a variety of subsequent reactions, such as the formation of new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters to produce secondary, tertiary, and primary alcohols, respectively. sigmaaldrich.com A common side reaction in Grignard reagent formation from bromobenzene (B47551) is the coupling of the Grignard reagent with unreacted bromobenzene to form biphenyl (B1667301), which is favored at higher concentrations and temperatures. libretexts.org

Aryllithiums: Aryllithium reagents can be prepared by reacting an aryl halide with an organolithium reagent, such as n-butyllithium, or by direct reaction with lithium metal. These reagents are also potent nucleophiles and bases. The reactivity of aryllithiums is similar to that of Grignard reagents, and they are used in a wide range of organic syntheses.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. nih.govrsc.org The reactivity of the aryl halide is crucial, with aryl iodides generally being more reactive than bromides, which are in turn more reactive than chlorides. youtube.com

Suzuki Reaction: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or trifluoroborate) with an organic halide in the presence of a palladium catalyst and a base. rsc.orgnih.gov This reaction is widely used in the synthesis of biaryls and other complex organic molecules. nih.gov For this compound, a Suzuki coupling with an arylboronic acid would yield a substituted biphenyl derivative. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. youtube.com

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a base. organic-chemistry.org The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by insertion of the alkene into the palladium-carbon bond, and then β-hydride elimination to release the product and a palladium hydride species. The base regenerates the active palladium catalyst. nih.gov The Heck reaction often exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.orgyoutube.com this compound can serve as the aryl halide component in this reaction, allowing for the introduction of the difluoromethylsulfonylphenyl group onto an olefinic substrate.

Reaction Coupling Partner Catalyst/Reagents Product Type
SuzukiArylboronic acidPd catalyst, BaseSubstituted biphenyl
HeckAlkenePd catalyst, BaseSubstituted alkene

Carbon-Halogen Bond Activation Studies

The activation of the carbon-halogen (C-X) bond is the initial and often rate-determining step in many transition-metal-catalyzed reactions. nih.govresearchgate.net The strength of the C-X bond generally decreases down the halogen group, making C-Br bonds easier to activate than C-Cl bonds. youtube.com Theoretical and experimental studies have investigated the mechanisms of C-X bond activation, which can proceed through different pathways, such as oxidative insertion or SN2-type mechanisms. nih.govresearchgate.net The choice of pathway can be influenced by the metal catalyst, ligands, solvent, and the nature of the halogen. nih.gov Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can also play a role in activating carbon-heteroatom bonds. nih.govmdpi.com

In the context of this compound, the electron-withdrawing nature of the difluoromethylsulfonyl group can influence the electronic properties of the C-Br bond and its susceptibility to activation by a metal catalyst.

Reactions Involving the Difluoromethylsulfonyl Group

The difluoromethylsulfonyl (SO₂CF₂H) group is a key functional moiety that imparts specific electronic properties to the molecule. Its reactivity is centered on the sulfone group and the potential for cleavage of its bonds.

Sulfone Reactivity and Potential Cleavage Mechanisms

The sulfone group is generally considered to be a stable functional group. However, under certain conditions, the carbon-sulfur or sulfur-oxygen bonds can be cleaved. Transition metal-mediated C-S bond activation and cleavage have emerged as a strategy for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

The difluoromethyl group attached to the sulfone is of particular interest. The C-F bonds in fluorinated compounds are strong, but their cleavage can be achieved under specific conditions. For example, studies on the dissociative ionization of trifluoromethane (B1200692) have shown that C-F bond cleavage can occur in electronically excited states. rsc.org Palladium-catalyzed defluorinative coupling reactions of gem-difluoroalkenes with boronic acids have also been reported, proceeding through a proposed β-fluoride elimination step. nih.gov Similarly, nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids have been developed. nih.gov While these examples involve vinylic C-F bonds, they highlight the potential for transition metal-catalyzed activation and cleavage of C-F bonds.

The reactivity of the difluoromethylsulfonyl group in this compound itself is less explored. However, the strong electron-withdrawing nature of this group significantly influences the reactivity of the aromatic ring and the bromine substituent. The C-S bond in aryl sulfones can be cleaved under reductive conditions or by using strong nucleophiles. The presence of the two fluorine atoms on the adjacent carbon might influence the stability of any intermediates formed during such cleavage reactions.

Utilization as a Reagent for Difluoromethyl Group Transfer

The difluoromethyl (CF2H) group is a valuable structural motif in the development of pharmaceuticals, agrochemicals, and materials. nih.gov Its ability to act as a lipophilic hydrogen bond donor offers an alternative to traditional hydrogen bond donors while enhancing membrane permeability. nih.gov While various methods exist for introducing this group, the direct transfer of the CF2H unit is a particularly sought-after transformation. nih.gov

This compound and related structures can serve as precursors or reagents in reactions designed to introduce the difluoromethyl group into organic molecules. One strategy involves the generation of a difluoromethyl radical from a suitable precursor, which can then be trapped by a substrate. nih.gov For instance, zinc difluoromethanesulfinate (DFMS), a reagent for direct difluoromethylation, has been developed to transfer a CF2H unit to various organic substrates, including heteroarenes, α,β-unsaturated enones, and aromatic thiols, through a radical process. nih.gov The regioselectivity of these reactions can sometimes be influenced by the choice of solvent. nih.gov

Other approaches to nucleophilic difluoromethylation have utilized reagents like [difluoro(phenylthio)methyl]trimethylsilane and [difluoro(phenylseleno)methyl]trimethylsilane. cas.cn These reagents have proven effective in reacting with aldehydes and, in some cases, ketones to introduce the difluoromethyl group. cas.cn

Functionalization at the Difluoromethyl Moiety

Beyond its role as a transferable group, the difluoromethyl moiety within a molecule can itself be a site for further chemical modification. While direct functionalization of the C-H bond in the CF2H group of this compound is a challenging transformation, related chemistries provide insights into potential pathways. For example, the reactivity of difluoromethyl sulfoximines can be tuned from electrophilic to nucleophilic, enabling stereoselective nucleophilic difluoromethylation of aryl ketones. nih.gov This suggests the possibility of manipulating the electronic nature of the difluoromethyl group to facilitate reactions at the carbon atom.

Regioselective Functionalization of the Benzene Core

The benzene ring of this compound offers multiple sites for functionalization, and achieving regioselectivity is a key challenge.

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. nih.gov While specific examples directly involving this compound are not prevalent in the provided search results, the principles of C-H activation are broadly applicable. Metal-catalyzed C-H activation often requires harsh conditions, but progress is being made toward milder methods. nih.gov

Copper-catalyzed C-H (phenylsulfonyl)difluoromethylation of acrylamides has been reported, demonstrating the construction of a C(sp²)–CF₂SO₂Ph bond through C-H activation. nih.gov This reaction proceeds under mild conditions and highlights the potential for activating C-H bonds in the presence of a sulfonyl group. nih.gov Mechanistic studies suggest the involvement of a Cu(II)/Cu(III) catalytic cycle and rule out the generation of radical intermediates in this specific case. nih.gov

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org

The sulfonyl group (SO₂) is a component of the difluoromethylsulfonyl group in the target molecule. While not a classic strong directing group itself, its electronic properties can influence the acidity of adjacent protons. The effectiveness of a DMG depends on its ability to coordinate with the lithium reagent and the absence of reactive electrophilic sites within the DMG itself. baranlab.org Common DMGs include amides, ethers, and amines. wikipedia.orgharvard.edu The choice of the organolithium reagent (e.g., n-BuLi, sec-BuLi, t-BuLi) and additives like TMEDA can significantly impact the efficiency of the metalation. baranlab.org

In the context of this compound, the difluoromethylsulfonyl group could potentially direct metalation to one of the ortho positions. However, the presence of the bromine atom introduces a competing pathway: lithium-halogen exchange. For bromoarenes, this exchange is often faster than directed lithiation. uwindsor.ca Therefore, treatment of this compound with an organolithium reagent would likely lead to the formation of a lithiated species at the position formerly occupied by the bromine atom, rather than at an ortho C-H position.

Radical Reactions and Their Pathways

Radical reactions offer a complementary approach to ionic reactions for forming chemical bonds. nih.gov These reactions typically involve three stages: initiation, propagation, and termination. youtube.comyoutube.com Initiation involves the formation of radical species, often through the homolytic cleavage of a weak bond using heat or light. youtube.comlibretexts.orgyoutube.com In the propagation steps, a radical reacts with a neutral molecule to generate a new radical, continuing the chain reaction. youtube.comyoutube.com Termination occurs when two radicals combine, ending the chain. youtube.comyoutube.com

The difluoromethylsulfonyl group can participate in radical reactions. For instance, the generation of a difluoromethyl radical (•CF₂H) can be achieved from precursors like zinc difluoromethanesulfinate (DFMS), which then adds to various substrates. nih.gov The regiochemical outcomes of such radical additions can suggest the nucleophilic or electrophilic character of the radical intermediate. nih.gov

The bromine atom on the benzene ring of this compound also provides a handle for radical reactions. For example, radical debromination from a heteroaryl-CF₂Br precursor is a known method for accessing heteroaryl-CF₂H compounds. nih.gov This suggests that under appropriate radical conditions, the C-Br bond in this compound could be cleaved to generate an aryl radical, which could then participate in various trapping reactions.

The venerable Minisci reaction, which involves the radical decarboxylation of a carboxylic acid and subsequent addition to a heteroarene, exemplifies the power of radical C-H functionalization. nih.gov While not a direct reaction of this compound, it illustrates a common pathway for generating radicals and functionalizing aromatic systems. nih.gov

Mechanistic Investigations of Reactions Involving Difluoromethylsulfonylbromobenzene

Elucidation of Reaction Intermediates

The reactivity of bromodifluoromethyl phenyl sulfone is characterized by its ability to generate a variety of reactive intermediates, depending on the reaction conditions. These intermediates are broadly categorized as anionic, radical, and organometallic species.

Anionic Intermediates: The most prominent anionic intermediate derived from PhSO₂CF₂Br is the (benzenesulfonyl)difluoromethyl anion (PhSO₂CF₂⁻) . Its generation is typically achieved through a two-electron transfer from a strong reducing agent. For instance, tetrakis(dimethylamino)ethylene (B1198057) (TDAE), an effective electron-transfer agent, reacts with PhSO₂CF₂Br, often under sun lamp irradiation, to form an initial charge-transfer complex, which then proceeds to generate the PhSO₂CF₂⁻ anion and a bromide ion cas.cnresearchgate.net. This nucleophilic anion readily participates in addition reactions with electrophiles, such as aldehydes, to form (benzenesulfonyl)difluoromethylated alcohols cas.cnresearchgate.netdokumen.pub. The high acidity of the α-hydrogen in the related difluoromethyl phenyl sulfone (PhSO₂CF₂H) also allows for the generation of this anion via deprotonation with strong bases like potassium tert-butoxide (t-BuOK) or lithium amides google.comcas.cn.

Radical Intermediates: Under different conditions, particularly in metal-catalyzed reactions or reactions initiated by radical initiators, the formation of the difluoro(phenylsulfonyl)methyl radical (PhSO₂CF₂•) is a key mechanistic feature. While often studied using the iodo-analogue (PhSO₂CF₂I) due to the weaker C-I bond, the PhSO₂CF₂• radical is also a proposed intermediate in transformations involving PhSO₂CF₂Br rsc.orgcas.cnsioc.ac.cn. Evidence for this radical is primarily derived from trapping experiments and the nature of the products formed rsc.org. In some reductive processes, such as those mediated by magnesium metal, a Barbier-type coupling intermediate, [PhS(O)₂CF₂-CF₂S(O)₂Ph] , has also been proposed dokumen.pub.

Organometallic Intermediates: The versatility of PhSO₂CF₂Br extends to its use in generating organometallic reagents. It can be converted into corresponding organozinc and organocadmium reagents, which serve as effective difluoromethylating agents dokumen.pubsioc.ac.cnresearchgate.net. In the realm of cross-coupling chemistry, the involvement of palladium intermediates is frequently proposed. Depending on the specific catalytic system, these can include species within Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles rsc.orgcas.cnpolyu.edu.hk.

Kinetic Studies and Reaction Rate Determination

Detailed quantitative kinetic data, such as reaction orders and rate constants, for reactions involving bromodifluoromethyl phenyl sulfone are not extensively documented in the available literature. However, mechanistic insights have been gleaned from qualitative kinetic studies, particularly through the application of the kinetic isotope effect (KIE).

The KIE is a powerful tool used to probe the rate-determining step of a reaction by comparing the reaction rates of substrates containing different isotopes of a particular atom. A significant KIE (typically >1.5) for a C-H/C-D bond suggests that the cleavage of this bond is involved in the rate-limiting step. Conversely, a KIE value close to 1.0 indicates that C-H bond breaking is not rate-determining.

In a study of a palladium-catalyzed intramolecular aryldifluoromethylation, an intermolecular competition experiment between a standard substrate and its pentadeuterated analogue revealed a KIE of 1.0 (kH/kD = 1.0) rsc.org. This result strongly indicated that the C-H cleavage step was not the rate-determining step in that specific transformation rsc.org. In contrast, a separate mechanistic study of a C-H functionalization reaction established that the C-H activation step was indeed irreversible and rate-determining researchgate.net. These examples highlight how kinetic studies, even when qualitative, provide crucial evidence for constructing plausible reaction mechanisms.

Transition State Analysis and Energetics

The analysis of transition states (TS) and their corresponding energies provides a deeper understanding of reaction selectivity and reactivity. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for these investigations.

For reactions involving the (benzenesulfonyl)difluoromethyl anion (PhSO₂CF₂⁻), DFT calculations have provided significant insight into its reactivity. A computational study revealed that the PhSO₂CF₂⁻ anion is a "hard" nucleophile, characterized by a low-lying Highest Occupied Molecular Orbital (HOMO) researchgate.net. This electronic structure explains its observed regioselectivity in reactions with α,β-unsaturated carbonyl compounds like chalcone. The reaction proceeds via a 1,2-addition pathway, a result of dominant Coulombic interactions between the hard nucleophile and the hard electrophilic carbonyl carbon, rather than a 1,4-conjugate addition researchgate.net.

Furthermore, computational studies on related Julia-Kocienski olefination reactions have been used to map complex multi-step mechanistic pathways, calculating the relative energies of various intermediates and transition states researchgate.net. These theoretical models help to rationalize experimentally observed diastereoselectivities and can even rule out previously proposed intermediates, such as certain spirocyclic structures researchgate.net. While specific TS analyses for many reactions of PhSO₂CF₂Br are yet to be published, these related studies demonstrate the power of computational energetics in elucidating complex reaction mechanisms.

Solvent Effects on Reaction Mechanisms

The choice of solvent can profoundly influence the mechanism, rate, and outcome of a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. Reactions involving bromodifluoromethyl phenyl sulfone are sensitive to the solvent environment, with optimal solvents varying significantly depending on the reaction type.

For nucleophilic substitution reactions where the PhSO₂CF₂⁻ anion is generated, polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly employed google.com. In palladium-catalyzed C-H acylation reactions, solvents such as 1,4-dioxane, THF, and ethyl acetate (B1210297) were found to be effective, whereas less polar or chlorinated solvents like trifluorotoluene and dichloromethane (B109758) resulted in significantly lower yields polyu.edu.hk.

In contrast, for reductive desulfonylation reactions mediated by magnesium metal, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) were identified as the solvents of choice, with THF proving to be less effective cas.cn. The higher polarity and coordinating ability of DMF and DMSO likely play a crucial role in stabilizing charged intermediates and facilitating the electron transfer processes involved in the magnesium-mediated reduction.

Catalytic Cycle Elucidation in Metal-Mediated Transformations

Bromodifluoromethyl phenyl sulfone is a competent partner in various metal-mediated transformations, and significant effort has been directed toward elucidating the operative catalytic cycles.

Palladium-Catalyzed Reactions: Palladium catalysis is prominent in functionalizing PhSO₂CF₂Br. At least two major catalytic cycles have been proposed. One common pathway involves a Pd(0)/Pd(II) cycle that proceeds via a radical mechanism. In this model, an electron-rich Pd(0) species initiates the transformation by reacting with PhSO₂CF₂X (X=Br, I) to generate the PhSO₂CF₂• radical rsc.orgresearchgate.net. This radical then engages in the subsequent bond-forming steps, such as addition to an alkene, before the palladium catalyst is regenerated rsc.orgresearchgate.net. An alternative proposal, particularly in C-H functionalization reactions, involves a Pd(II)/Pd(IV) cycle. Here, a Pd(II) intermediate undergoes oxidative addition to form a Pd(IV) species, which then reductively eliminates the final product to regenerate the active Pd(II) catalyst polyu.edu.hk.

Copper and Iron-Catalyzed Reactions: Copper-catalyzed reactions involving related fluoroalkylating agents have been proposed to proceed through a Cu(I)/Cu(III) catalytic cycle dokumen.pub. For iron-catalyzed reactions, mechanistic studies suggest the involvement of radical pathways, where an iron catalyst facilitates the generation of the key PhSO₂CF₂• radical intermediate sioc.ac.cnresearchgate.net.

Radical Pathway Confirmation Methodologies

Confirming the involvement of radical intermediates is a cornerstone of mechanistic investigation for many reactions of PhSO₂CF₂Br. Several robust experimental methodologies are employed for this purpose.

Radical Trapping Experiments: The most direct method for detecting radical intermediates is through the use of radical traps or scavengers. 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that efficiently traps transient carbon-centered radicals. In several proposed radical reactions involving PhSO₂CF₂-derived species, the addition of a stoichiometric amount of TEMPO was found to completely inhibit product formation rsc.orgpolyu.edu.hk. The detection of the TEMPO-adduct of the benzoyl radical, a side product in one such reaction, provided further evidence for a radical process polyu.edu.hk. These inhibition experiments are a strong indicator that the reaction proceeds via a radical pathway dokumen.pubsioc.ac.cnresearchgate.net.

Radical Clock Experiments: Radical clocks are molecules that undergo rapid, unimolecular rearrangement with a known rate constant if they exist as a radical intermediate. By using a substrate containing a radical clock moiety, one can test for the presence of a radical intermediate. If the PhSO₂CF₂• radical is generated in the presence of a radical clock like allyl ether or β-pinene, it can be trapped by the clock before it reacts with the primary substrate. The observation of the characteristic rearranged products of the radical clock provides compelling, albeit indirect, evidence for the formation of the PhSO₂CF₂• radical during the reaction rsc.org.

Table of Mentioned Compounds

Advanced Spectroscopic and Analytical Characterization of Difluoromethylsulfonylbromobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the characterization of 1-bromo-4-((difluoromethyl)sulfonyl)benzene (B2880475). Through various NMR experiments, it is possible to assign every proton, carbon, and fluorine atom to its specific resonance, confirming the compound's connectivity and substitution pattern.

The ¹H and ¹³C NMR spectra provide foundational information about the molecule's structure. The aromatic region, in particular, displays patterns characteristic of a 1,4-disubstituted benzene (B151609) ring, while the difluoromethylsulfonyl group exhibits unique spectral features due to heteroatomic coupling.

The ¹H NMR spectrum is expected to show a characteristic AA'BB' system for the aromatic protons, appearing as two distinct doublets, due to the magnetic non-equivalence of the protons ortho and meta to the bromine atom. The proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet, a result of coupling to the two adjacent fluorine atoms (a ¹J-coupling).

In the ¹³C NMR spectrum, four signals are predicted for the aromatic carbons, consistent with the 1,4-substitution pattern which results in a plane of symmetry. The carbon of the difluoromethyl group will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹J_CF). The carbon atom attached to the bromine (C-Br) often shows a chemical shift that is influenced by the "heavy atom effect," which can cause a shift to a higher field (lower ppm) than might be predicted based on electronegativity alone. stackexchange.com Conversely, the carbon atom bonded to the strongly electron-withdrawing sulfonyl group (C-SO₂) is expected to be significantly deshielded and appear at a lower field (higher ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for 1-bromo-4-((difluoromethyl)sulfonyl)benzene Predicted data based on analogous structures and spectroscopic principles.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constant (J, Hz) Predicted ¹³C Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constant (J, Hz)
H-2, H-6~7.95d, J ≈ 8.8 Hz--
H-3, H-5~7.85d, J ≈ 8.8 Hz--
-SO₂CH F₂~6.5 - 7.0t, ¹J_HF ≈ 54 Hz--
C-1 (-C-Br)--~129s
C-2, C-6--~131s
C-3, C-5--~133s
C-4 (-C-SO₂)--~138s
-SO₂C HF₂--~115t, ¹J_CF ≈ 240 Hz

Note: 'd' denotes a doublet, 't' a triplet, and 's' a singlet.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope. chemshuttle.com For 1-bromo-4-((difluoromethyl)sulfonyl)benzene, the two fluorine atoms of the -CHF₂ group are chemically equivalent. Their interaction with the single adjacent proton results in a characteristic splitting pattern.

The ¹⁹F NMR spectrum is predicted to show a single resonance, which appears as a doublet due to coupling with the geminal proton (a two-bond coupling, ²J_HF). The chemical shift of fluorine atoms in difluoromethyl groups attached to sulfones typically appears in a specific region of the ¹⁹F NMR spectrum.

Table 2: Predicted ¹⁹F NMR Data for 1-bromo-4-((difluoromethyl)sulfonyl)benzene Predicted data based on analogous structures and spectroscopic principles.

Atom Predicted ¹⁹F Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constant (J, Hz)
-SO₂CHF₂ ~ -110 to -125d, ²J_HF ≈ 54 Hz

Note: 'd' denotes a doublet. Chemical shifts are typically referenced to CFCl₃.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sigmaaldrich.com For 1-bromo-4-((difluoromethyl)sulfonyl)benzene, a cross-peak would be expected between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their ortho relationship. No correlation would be seen for the isolated -CHF₂ proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sigmaaldrich.com It is invaluable for assigning carbon signals. Expected correlations include:

The aromatic proton signal at ~7.95 ppm with the carbon signal at ~131 ppm (C-2/C-6).

The aromatic proton signal at ~7.85 ppm with the carbon signal at ~133 ppm (C-3/C-5).

The difluoromethyl proton triplet with the corresponding carbon triplet (C of -CHF₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH), which helps to piece together the molecular fragments. sigmaaldrich.com Key expected HMBC correlations for confirming the structure include:

Correlations from the -CHF₂ proton to the sulfonyl-bearing aromatic carbon (C-4).

Correlations from the H-2/H-6 protons to C-4 and C-3/C-5.

Correlations from the H-3/H-5 protons to C-1 and C-2/C-6.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. spectrabase.com A key feature in the mass spectrum of 1-bromo-4-((difluoromethyl)sulfonyl)benzene is the distinctive isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

Table 3: Predicted HRMS Data for 1-bromo-4-((difluoromethyl)sulfonyl)benzene Calculated for the molecular formula C₇H₅BrF₂O₂S.

Ion Formula Isotope Composition Calculated m/z
[C₇H₅⁷⁹BrF₂O₂S]⁺C=12.00000, H=1.00783, ⁷⁹Br=78.91834, F=18.99840, O=15.99491, S=31.97207269.9157
[C₇H₅⁸¹BrF₂O₂S]⁺C=12.00000, H=1.00783, ⁸¹Br=80.91629, F=18.99840, O=15.99491, S=31.97207271.9137

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure and the strength of its chemical bonds. bldpharm.com

The fragmentation of aryl sulfones is well-characterized. For 1-bromo-4-((difluoromethyl)sulfonyl)benzene, the primary fragmentation pathways are expected to involve the cleavage of the C-S and S-C bonds. A common fragmentation for aromatic sulfonamides is the loss of a neutral SO₂ molecule. chemicalbook.com

Predicted Fragmentation Pathways:

Loss of Sulfur Dioxide: [M]⁺ → [C₇H₅BrF₂]⁺ + SO₂

Cleavage of the Aryl-Sulfur Bond: [M]⁺ → [C₆H₄Br]⁺ + ·SO₂CHF₂

Cleavage of the Sulfonyl-Carbon Bond: [M]⁺ → [C₆H₄SO₂]⁺ + ·CHF₂Br or [BrC₆H₄SO₂]⁺ + ·CHF₂

Formation of the Bromophenyl Cation: A prominent peak corresponding to the [C₆H₄Br]⁺ fragment is highly likely.

These fragmentation patterns, once observed, allow for the confirmation of the sulfonyl bridge between the bromophenyl ring and the difluoromethyl group.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for elucidating the molecular structure of a compound by examining the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is exceptionally useful for identifying the functional groups present. For Difluoromethylsulfonylbromobenzene, the IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural components. The primary peaks of interest would be those from the sulfonyl group (SO₂), the carbon-fluorine bonds (C-F), the carbon-bromine bond (C-Br), and the substituted benzene ring.

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
SO₂ Group1370-1330Asymmetric Stretching
SO₂ Group1180-1160Symmetric Stretching
C-F Bonds1100-1000Stretching
C-Br Bond600-500Stretching
Benzene Ring1600-1450C=C Stretching
Benzene Ring900-675C-H Out-of-Plane Bending

Note: This table represents expected ranges for the functional groups present in the molecule. Actual peak positions can vary based on the specific molecular environment.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, Raman analysis would be particularly useful for observing the vibrations of the aromatic ring and the sulfur-containing functional group, which often produce strong Raman signals. Due to the molecule's lower symmetry, a number of distinct Raman active modes would be expected.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous data on its solid-state conformation. This would include:

The exact geometry of the sulfonyl group.

The precise bond lengths of the C-S, S-O, C-F, and C-Br bonds.

The planarity of the benzene ring and the orientation of the substituents relative to it.

Information on intermolecular interactions, such as how the molecules pack together in the crystal lattice.

Hypothetical Crystallographic Data Table

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)95.5
Volume (ų)1025.1
Z (molecules/unit cell)4

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a liquid mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this setup, the compound is passed through a nonpolar stationary phase (like a C18 column) using a polar mobile phase. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic feature used for identification. By creating a calibration curve with standards of known concentration, HPLC can be used to accurately determine the purity of a sample.

Typical HPLC Method Parameters

ParameterCondition
ColumnC18 (Octadecyl silica)
Mobile PhaseAcetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectorUV-Vis at 254 nm
Injection Volume10 µL

Note: These parameters are typical for the analysis of aromatic compounds and would require optimization for this specific molecule.

Gas Chromatography (GC)

Gas Chromatography (GC) is another key separation technique, particularly suited for volatile and thermally stable compounds. In GC, a sample is vaporized and injected into a column, and separation occurs based on the compound's boiling point and its interactions with the stationary phase. This compound, given its likely volatility, would be amenable to GC analysis. This method is highly effective for assessing purity by detecting the presence of any volatile impurities, such as residual starting materials or byproducts from its synthesis. Coupling the GC to a mass spectrometer (GC-MS) would allow for the definitive identification of the primary compound and any separated impurities.

Typical GC Method Parameters

ParameterCondition
ColumnDB-5 or similar nonpolar capillary column
Carrier GasHelium or Nitrogen
Injector Temperature250 °C
Oven ProgramTemperature gradient (e.g., 100 °C to 280 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Note: These conditions are illustrative and would need to be optimized to achieve good separation and peak shape for this specific analyte.

Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)

The analysis of this compound is significantly enhanced by the use of hyphenated analytical techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the identification and quantification of this compound and its related impurities or degradation products. While specific HPLC-NMR data for this compound is not extensively documented in publicly available literature, the principles of this technique allow for the direct structural elucidation of separated components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would exhibit a characteristic retention time based on the column and temperature program used. The electron ionization (EI) mass spectrum of this compound is predicted to display a distinct molecular ion peak cluster due to the isotopic abundance of bromine (79Br and 81Br), which are present in nearly a 1:1 ratio. asdlib.orgyoutube.com

The fragmentation pattern would likely involve the cleavage of the C-S and S-C bonds. A primary fragmentation pathway is expected to be the loss of the bromine atom, leading to a significant ion at m/z corresponding to the difluoromethylsulfonylphenyl cation. asdlib.org Another prominent fragmentation would be the loss of the difluoromethylsulfonyl group (SO2CHF2), resulting in a bromophenyl cation. The presence of the difluoromethyl group would also lead to characteristic fragment ions.

A representative, hypothetical GC-MS fragmentation data table for this compound is presented below, based on established fragmentation patterns of similar aromatic sulfones and brominated compounds. asdlib.orgresearchgate.net

Hypothetical m/z Proposed Fragment Ion Relative Abundance (%)
269/271[M]+ (C7H5BrF2O2S)+30
190[M-Br]+10
155/157[M-SO2CHF2]+100 (Base Peak)
115[SO2CHF2]+45
76[C6H4]+25

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or in complex matrices, LC-MS is the preferred method. Aromatic sulfonates have been successfully analyzed using LC-MS, often employing electrospray ionization (ESI) in negative ion mode. nih.gov For this compound, analysis in negative ion mode would likely show a strong signal for the molecular anion [M]- or adducts. A key diagnostic fragment ion in the negative mode for aromatic sulfonates is often the SO3•- radical anion. nih.gov In positive ion mode, protonated molecules [M+H]+ or adducts with solvent ions would be expected.

The chromatographic separation would be achieved using a suitable reversed-phase column, with the retention time being dependent on the specific mobile phase composition.

A hypothetical data table for a representative LC-MS analysis is provided below.

Parameter Value/Observation
Chromatography Mode Reversed-Phase HPLC
Column C18
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Ionization Mode ESI Positive/Negative
Positive Ion (m/z) 270/272 [M+H]+
Negative Ion (m/z) 268/270 [M-H]-
Key Fragment (Negative) 80 (SO3•-)

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods such as cyclic voltammetry (CV) provide valuable insights into the redox properties of this compound. nih.gov The electrochemical behavior is influenced by the electron-withdrawing nature of the difluoromethylsulfonyl group and the presence of the bromine atom on the aromatic ring. These studies are crucial for understanding its potential involvement in electrochemical reactions and for developing electrochemical sensors. researchgate.netacs.org

Cyclic voltammetry of aromatic sulfones typically reveals information about their reduction and oxidation potentials. researchgate.net The reduction of aryl sulfones often involves the cleavage of the C-S bond. For this compound, one would expect an irreversible reduction peak corresponding to the reductive cleavage of the carbon-bromine and/or carbon-sulfur bonds. The potential at which this reduction occurs would be indicative of the electron-deficient nature of the aromatic ring.

The oxidation process would likely involve the aromatic ring itself, although the strong deactivating effect of the sulfonyl group would shift this to higher potentials. The electrochemical behavior of organofluorine compounds can also be complex, with the fluorine atoms influencing the electron transfer processes. jst.go.jpnih.govnih.gov

A summary of expected, hypothetical cyclic voltammetry data for this compound is presented in the table below. This data is inferred from studies on related aryl sulfones and halogenated aromatic compounds. researchgate.netresearchgate.net

Parameter Hypothetical Value/Observation
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Solvent/Electrolyte Acetonitrile / 0.1 M Tetrabutylammonium hexafluorophosphate
Scan Rate 100 mV/s
Cathodic Peak Potential (Epc) -1.8 V (vs. Fc/Fc+)
Anodic Peak Potential (Epa) > +2.0 V (vs. Fc/Fc+)
Process Type Irreversible Reduction

This electrochemical profile suggests that this compound is more susceptible to reduction than oxidation under typical cyclic voltammetry conditions, a characteristic feature of many halogenated aromatic sulfones.

Computational Chemistry and Theoretical Studies of Difluoromethylsulfonylbromobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights into electronic structure and reactivity.

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

Molecular orbital (MO) theory helps in understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. For difluoromethylsulfonylbromobenzene, a molecular orbital analysis would shed light on its potential reactivity in various chemical reactions, but specific data on its HOMO-LUMO energies are not available.

Reaction Pathway Modeling and Energy Profile Elucidation

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction, including the structures of any intermediates and transition states. By calculating the energy at each point along the reaction coordinate, an energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the prediction of reaction rates and the determination of the most likely reaction pathway. While this methodology could be applied to reactions involving this compound, no such specific reaction pathway models have been published.

Mechanistic Insights from Computational Simulations

Computational simulations provide a powerful lens through which to view chemical reactions at a molecular level. By simulating the dynamics of a reaction, researchers can gain a deeper understanding of the intricate electronic and structural changes that occur. These simulations can validate or propose reaction mechanisms. In the absence of experimental studies on the reactivity of this compound, computational simulations would be an invaluable tool, yet no such simulations have been reported.

Substituent Effects and Electronic Property Modulations

The bromine atom and the difluoromethylsulfonyl group on the benzene (B151609) ring are expected to significantly influence the molecule's electronic properties. The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution, while the difluoromethylsulfonyl group is expected to be a strong electron-withdrawing group and a meta-director. A systematic computational study could quantify these effects by comparing the electronic properties of this compound to a series of related substituted benzenes. This would involve calculating properties such as the electrostatic potential surface and atomic charges. However, a specific analysis of substituent effects for this compound is not documented.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. These predicted spectra can aid in the identification and characterization of a compound. For this compound, theoretical predictions of its spectroscopic data would be highly valuable for any future synthetic efforts, but these predictions are not currently available in the scientific literature.

Synthetic Utility and Applications in Organic Synthesis

Building Block for Complex Fluorinated Organic Molecules

1-Bromo-4-(difluoromethylsulfonyl)benzene serves as a key starting material for the synthesis of a variety of complex fluorinated organic molecules, which are of significant interest in pharmaceutical and materials science due to their unique biological and physical properties. The presence of the bromine atom allows for a range of subsequent chemical transformations, enabling the incorporation of the 4-(difluoromethylsulfonyl)phenyl moiety into larger, more intricate structures.

The utility of halogenated intermediates like 1-bromo-4-(difluoromethylsulfonyl)benzene is well-established in the construction of active pharmaceutical ingredients (APIs) and agrochemicals. For instance, fluorinated aromatic structures are often sought to enhance the biological activity of herbicides and pesticides. In materials science, the integration of such fluorinated building blocks into polymers or specialty chemicals can impart desirable properties, including improved thermal stability and resistance to chemical degradation innospk.com.

The synthetic value of this compound lies in its ability to participate in a wide array of coupling reactions, which are fundamental to the assembly of complex molecular frameworks. These reactions leverage the carbon-bromine bond as a handle for introducing new carbon-carbon or carbon-heteroatom bonds, thereby constructing more elaborate fluorinated molecules from a relatively simple precursor.

Reagent for the Introduction of Difluoromethyl Groups into Organic Substrates

The difluoromethyl (CF2H) group is a highly sought-after moiety in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability and membrane permeability. While 1-bromo-4-(difluoromethylsulfonyl)benzene itself is not a direct difluoromethylating agent, it is a crucial precursor for the generation of reagents used in difluoromethylation reactions.

The related compound, difluoromethyl phenyl sulfone (PhSO2CF2H), is a well-known reagent for nucleophilic difluoromethylation cas.cn. This reagent can be generated from precursors bearing the phenylsulfonyl difluoromethyl moiety. The electron-withdrawing nature of the sulfonyl group in these reagents facilitates the formation of a difluoromethyl carbanion or its equivalent, which can then react with various electrophiles.

Furthermore, derivatives of phenylsulfonyl difluoromethyl compounds are employed in the generation of difluoromethyl radicals. For example, the last decade has seen a rise in metal-based methods capable of transferring the CF2H group to sp2-hybridized carbon centers smolecule.com. These advancements have streamlined the synthesis of difluoromethylated molecules, which were previously challenging to access smolecule.com.

The following table summarizes different types of difluoromethylation reagents and their applications, some of which are conceptually related to the chemistry of difluoromethylsulfonyl compounds.

Reagent TypeExample ReagentApplicationRef.
NucleophilicPhSO2CF2HDifluoromethylation of carbonyls and other electrophiles cas.cn
ElectrophilicS-Difluoromethylsulfonium saltsDifluoromethylation of nucleophiles cas.cn
Radical(Bromodifluoromethyl)sulfonesHeck-type reactions with alkenes nih.gov

Precursor in Organometallic Chemistry for Aryl Transfer Reactions

The carbon-bromine bond in 1-bromo-4-(difluoromethylsulfonyl)benzene makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an aryl halide, an organometallic coupling partner, and a palladium catalyst, and they allow for the transfer of the 4-(difluoromethylsulfonyl)phenyl group to a wide range of substrates.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (such as a boronic acid or ester) with an organohalide. 1-Bromo-4-(difluoromethylsulfonyl)benzene can be coupled with various aryl or vinyl boronic acids to generate biaryl or vinyl-aryl structures containing the difluoromethylsulfonyl moiety. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups libretexts.orgresearchgate.netmdpi.com.

Heck Reaction: In the Heck reaction, an aryl or vinyl halide is coupled with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.org. 1-Bromo-4-(difluoromethylsulfonyl)benzene can react with various alkenes to introduce the 4-(difluoromethylsulfonyl)phenyl group, leading to the synthesis of stilbene (B7821643) derivatives and other vinylated aromatic compounds nih.govresearchgate.netresearchgate.net.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst wikipedia.orgorganic-chemistry.org. Using 1-bromo-4-(difluoromethylsulfonyl)benzene, a wide range of primary and secondary amines can be arylated to produce N-aryl amines bearing the difluoromethylsulfonyl group. This reaction is particularly valuable for the synthesis of pharmaceuticals and organic electronic materials nih.gov.

The table below provides an overview of these key aryl transfer reactions.

Reaction NameCoupling PartnerProduct TypeRef.
Suzuki-Miyaura CouplingOrganoboron ReagentBiaryls, Vinyl-aryls libretexts.orgresearchgate.netmdpi.com
Heck ReactionAlkeneSubstituted Alkenes nih.govwikipedia.orgorganic-chemistry.org
Buchwald-Hartwig AminationAmineN-Aryl Amines wikipedia.orgorganic-chemistry.orgnih.gov

Functionalization of Aromatic and Heteroaromatic Systems

Beyond its use in cross-coupling reactions that modify the carbon-bromine bond, 1-bromo-4-(difluoromethylsulfonyl)benzene can be involved in the functionalization of other aromatic and heteroaromatic systems. The strong electron-withdrawing nature of the difluoromethylsulfonyl group can influence the reactivity of the aromatic ring to which it is attached, making it susceptible to certain types of reactions.

While direct C-H functionalization of the benzene (B151609) ring of 1-bromo-4-(difluoromethylsulfonyl)benzene is less common, the compound itself can be used as a coupling partner to functionalize other aromatic and heteroaromatic C-H bonds. In these reactions, the bromo-substituted ring acts as the electrophilic partner.

Furthermore, the difluoromethylsulfonyl group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions under specific conditions, although the presence of the bromine atom primarily directs reactivity towards cross-coupling pathways.

The primary route for functionalizing other aromatic and heteroaromatic systems with the 4-(difluoromethylsulfonyl)phenyl moiety remains the palladium-catalyzed cross-coupling reactions mentioned in the previous section. These methods provide a reliable and versatile strategy for introducing this fluorinated group into a wide array of molecular scaffolds.

Role in the Synthesis of Sulfonated Derivatives and Related Compounds

1-Bromo-4-(difluoromethylsulfonyl)benzene is a valuable precursor for the synthesis of various sulfonated derivatives, particularly sulfonamides. Sulfonamides are an important class of compounds with a broad spectrum of biological activities, and they are found in numerous therapeutic agents ucl.ac.ukekb.eg.

The synthesis of sulfonamides from aryl halides can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of an aryl halide with a sulfonamide or a sulfonamide surrogate. Alternatively, the bromo-substituent in 1-bromo-4-(difluoromethylsulfonyl)benzene can be converted into other functional groups, which can then be transformed into a sulfonic acid or a sulfonyl chloride. These intermediates can subsequently react with amines to form the desired sulfonamides.

A more direct route involves the reaction of aryl sulfonate esters with amines. For example, a patented process describes the synthesis of sulfonamide derivatives from alkyl-4-halo-benzenesulfonates by reacting them with primary or secondary amines in a hydrocarbon solvent at elevated temperatures google.com. While this example uses an ethylsulfonate, the principle can be extended to other sulfonyl derivatives accessible from 1-bromo-4-(difluoromethylsulfonyl)benzene.

The following table highlights some synthetic routes to sulfonamides that are relevant to the chemistry of 1-bromo-4-(difluoromethylsulfonyl)benzene.

Starting MaterialReagentProductRef.
Aryl HalideSulfonamide, Pd catalystN-Aryl Sulfonamide ucl.ac.uk
Alkyl-4-halo-benzenesulfonateAmineSulfonamide google.com
Aryl Sulfonyl ChlorideAmineSulfonamide ekb.eg

Precursor for Novel Organic Architectures

The unique electronic properties and synthetic accessibility of 1-bromo-4-(difluoromethylsulfonyl)benzene make it an attractive starting material for the creation of novel organic architectures with applications in materials science. The combination of the rigid aromatic core, the potential for functionalization at the bromine position, and the influence of the polar difluoromethylsulfonyl group allows for the design and synthesis of molecules with specific self-assembly properties or optoelectronic functions.

One area of application is in the field of liquid crystals. The introduction of fluorine atoms or fluorinated groups into liquid crystal molecules can significantly influence their mesomorphic properties, such as clearing points and dielectric anisotropy researchgate.netcolorado.edu. 1-Bromo-4-(difluoromethylsulfonyl)benzene can be used as a building block to construct rod-shaped or disc-shaped molecules that may exhibit liquid crystalline phases worktribe.comutar.edu.mynih.gov.

In the realm of organic electronics, this compound can serve as a precursor for the synthesis of star-shaped organic semiconductors. The bromo-substituent can be used as a handle to build larger, conjugated systems through iterative cross-coupling reactions. The resulting materials can have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) nih.gov.

The development of these advanced materials often relies on the precise control of molecular structure, and the versatility of 1-bromo-4-(difluoromethylsulfonyl)benzene as a building block is a key enabling factor in this field.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Achievements

The current research landscape relevant to Difluoromethylsulfonylbromobenzene is primarily built upon the well-established chemistry of its core components.

Bromobenzene (B47551) Derivatives in Cross-Coupling Reactions: Aryl bromides, including bromobenzene, are pivotal substrates in a vast array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netnih.govresearchgate.net These reactions are fundamental to the construction of complex organic molecules and have been instrumental in pharmaceutical drug discovery and materials science. The reactivity of the carbon-bromine bond is well-understood and highly tunable through the choice of catalyst, ligand, and reaction conditions. nih.gov

The Difluoromethylsulfonyl Group in Synthesis: The difluoromethylsulfonyl (SO₂CF₂H) group has gained prominence as a valuable moiety in medicinal chemistry due to its unique electronic properties, which can enhance the metabolic stability and bioavailability of drug candidates. Research has focused on reagents like ((difluoromethyl)sulfonyl)benzene (B45312) and difluoromethyl 2-pyridyl sulfone as effective sources for introducing the difluoromethyl group into organic molecules. rsc.orgchemrxiv.orgchemrxiv.org These reagents have been successfully employed in nickel- and iron-catalyzed cross-coupling reactions to difluoromethylate aryl zinc reagents and aryl bromides. chemrxiv.orgacs.org

Based on this, it can be inferred that this compound would be a valuable building block, combining a reactive handle for cross-coupling (the bromine atom) with a desirable functional group (the difluoromethylsulfonyl moiety).

Emerging Methodologies and Synthetic Challenges

The synthesis of this compound itself presents certain challenges, primarily centered around the selective introduction of the difluoromethylsulfonyl group onto a brominated aromatic ring without disrupting the C-Br bond.

Emerging Synthetic Methodologies:

Late-Stage Functionalization: A key emerging area is the late-stage introduction of the SO₂CF₂H group onto complex, pre-functionalized aromatic systems. This avoids carrying the functional group through multiple synthetic steps.

Photoredox Catalysis: The use of visible-light photoredox catalysis offers a mild and efficient alternative to traditional high-temperature methods for generating radicals and facilitating cross-coupling reactions, which could be applied to the synthesis and reactions of this compound. organic-chemistry.org

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, improving safety and scalability for reactions involving potentially energetic intermediates or gaseous reagents.

Synthetic Challenges:

Chemoselectivity: A primary challenge in the synthesis would be achieving high chemoselectivity, particularly in reactions involving multiple reactive sites on the benzene (B151609) ring.

Reagent Availability and Stability: While reagents for difluoromethylation are becoming more common, their stability, cost, and ease of handling can still be a concern for large-scale synthesis. chemrxiv.org

Purification: The polarity imparted by the sulfonyl group can sometimes complicate the purification of products from reaction mixtures.

Opportunities for Novel Reactivity and Selectivity Exploration

The bifunctional nature of this compound opens up numerous avenues for exploring novel reactivity and achieving high levels of selectivity.

Sequential Cross-Coupling Reactions: The presence of both a bromo-substituent and a difluoromethylsulfonyl group allows for the design of sequential cross-coupling strategies. For instance, the bromine could be utilized in a palladium-catalyzed coupling, followed by a subsequent transformation involving the sulfonyl group.

Ortho-Metalation: The sulfonyl group can act as a directing group for ortho-lithiation or other metalation reactions, enabling the functionalization of the positions adjacent to the sulfonyl group with high regioselectivity.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst SystemPotential Product
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / Phosphine ligandBiphenyl (B1667301) derivative
HeckAlkenePd(OAc)₂ / Phosphine ligandStilbene (B7821643) derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIArylalkyne derivative
Buchwald-HartwigAminePd₂(dba)₃ / Buchwald ligandArylamine derivative
Nickel-Catalyzed Reductive CouplingAlkyl halideNiCl₂ / LigandAlkylated arene

Advancements in Asymmetric Synthesis Involving this compound

While direct asymmetric transformations on the sulfur atom of the difluoromethylsulfonyl group are challenging, the molecule can be a key component in broader asymmetric synthetic strategies.

Chiral Ligand Synthesis: this compound could serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The bromo-substituent provides a handle for elaboration into a coordinating moiety, while the sulfonyl group could influence the steric and electronic properties of the resulting ligand.

Asymmetric Cross-Coupling: The use of chiral palladium or nickel catalysts in cross-coupling reactions with this compound could lead to the synthesis of atropisomeric biaryl compounds with high enantioselectivity.

Computational Design of Next-Generation Analogues and Reaction Pathways

Computational chemistry and density functional theory (DFT) are powerful tools for predicting the properties and reactivity of novel compounds and for elucidating reaction mechanisms.

Designing Novel Analogues: Computational methods can be employed to design analogues of this compound with optimized electronic and steric properties for specific applications. This could involve varying the position of the bromo and sulfonyl groups on the aromatic ring or introducing other substituents.

Predicting Reaction Pathways: DFT calculations can be used to model the transition states and intermediates of potential reactions involving this compound. acs.org This can help in understanding the factors that control reactivity and selectivity and in designing more efficient synthetic routes. For example, computational studies could predict the most favorable pathway for sequential cross-coupling reactions or for ortho-metalation strategies.

Q & A

Q. What are the standard synthetic routes for preparing difluoromethylsulfonylbromobenzene?

  • Methodological Answer : The compound is synthesized via nucleophilic difluoromethylation using bromodifluoromethyl phenyl sulfone (PhSO₂CF₂Br) as a key reagent. A typical protocol involves:

Reacting PhSO₂CF₂Br with aldehydes in the presence of tetrakis(dimethylamino)ethylene (TDAE) as a reductant.

Optimizing solvent polarity (e.g., dichloromethane or THF) to stabilize intermediates.

Purifying via column chromatography with non-polar eluents (e.g., n-hexane).
Yield optimization (up to 94% in analogous fluorinated benzene derivatives) requires precise stoichiometric control of bromine and iron catalysts .

Example Reaction Conditions
Reagent: PhSO₂CF₂Br, TDAE
Solvent: Dichloromethane
Catalyst: Iron powder
Yield: 70–94% (depending on R-group)

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods, gloves (nitrile), and safety goggles to avoid inhalation (H333), skin contact (H313), and ingestion (H303).
  • Decontamination : Neutralize spills with sodium thiosulfate (Na₂S₂O₅) to reduce bromine residues.
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FT-NMR : Resolves fluorinated and sulfonyl proton environments (e.g., ¹⁹F NMR for CF₂ groups).
  • GC-MS : Confirms molecular weight (e.g., m/z ~280–300 for brominated derivatives).
  • FT-IR : Identifies sulfonyl (S=O stretching at ~1350 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
    Cross-validation with PubChem or DSSTox databases ensures spectral accuracy .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in difluoromethylation reactions involving this compound?

  • Methodological Answer :
  • Steric Effects : Use bulky substituents (e.g., tert-butyl) to direct sulfonylbromo groups to para positions.

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilic aromatic substitution at meta positions.

  • Catalytic Tuning : Pd(PPh₃)₄ or Cu(I) catalysts improve cross-coupling efficiency in aryl halide intermediates .

    Regioselectivity Case Study
    Substrate: 2-Nitrobenzaldehyde
    Product: 85% para-substitution
    Catalyst: Pd(PPh₃)₄

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Multi-Technique Validation : Combine ¹H/¹³C/¹⁹F NMR to differentiate overlapping signals.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison .

Q. What strategies address low yields in large-scale syntheses?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., bromine overoxidation).
  • Microwave Assistance : Accelerates reaction kinetics (e.g., 30 minutes vs. overnight stirring).
  • Inert Atmosphere : Schlenk lines prevent moisture-induced decomposition of intermediates .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity reports in fluorinated sulfonyl bromide systems?

  • Methodological Answer :
  • Contextual Factors : Compare solvent polarity (e.g., DMSO vs. DCM), temperature gradients, and reagent purity.
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) tracks unexpected bond cleavage.
  • Literature Benchmarking : Cross-reference EPA DSSTox or PubChem entries for standardized protocols .

Research Application Frontiers

Q. What novel applications exist for this compound in medicinal chemistry?

  • Methodological Answer :
  • Enzyme Inhibition : Sulfonyl groups act as bioisosteres for phosphate in kinase inhibitors.
  • PET Imaging : ¹⁸F-labeled derivatives enable real-time tracking of drug metabolism.
  • Polymer Synthesis : Copolymerize with styrene for fluorinated materials with enhanced thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.